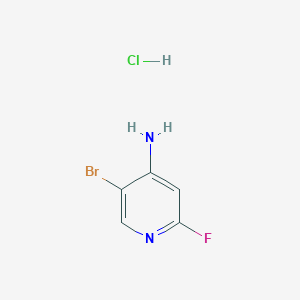

5-Bromo-2-fluoropyridin-4-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-fluoropyridin-4-amine hydrochloride is a chemical compound with the molecular formula C5H4BrFN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .

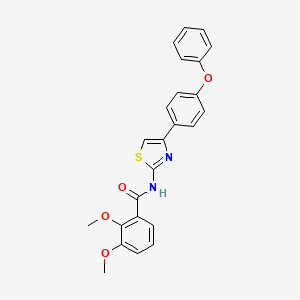

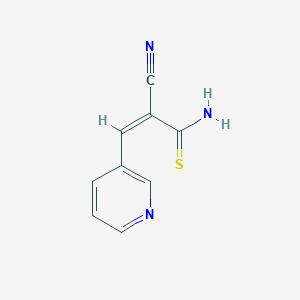

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoropyridin-4-amine hydrochloride consists of a pyridine ring with bromine (Br), fluorine (F), and amine (NH2) substituents . The InChI code for this compound is 1S/C5H4BrFN2.ClH/c6-3-2-9-5(7)1-4(3)8;/h1-2H,(H2,8,9);1H .Physical And Chemical Properties Analysis

5-Bromo-2-fluoropyridin-4-amine hydrochloride is a solid at room temperature . It has a molecular weight of 227.46 g/mol . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.45, indicating its lipophilicity .科学的研究の応用

Chemoselective Functionalization

5-Bromo-2-fluoropyridin-4-amine hydrochloride is utilized in chemoselective functionalization. Studies have demonstrated its application in the selective amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, catalyzed by palladium-Xantphos complexes. This process predominantly yields 5-amino-2-chloropyridine with high chemoselectivity and yield (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Fluoropyridines

The compound is involved in the synthesis of fluoropyridines. For example, a study detailed the synthesis of 2-amino-5-[18F]fluoropyridines via a radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate (M. Pauton et al., 2019).

Creation of Structural Manifolds

This chemical plays a role in creating structural manifolds from common precursors. For instance, 5-bromo-2-fluoropyridin-4-amine hydrochloride has been used to synthesize various pyridine derivatives through processes like basicity gradient-driven isomerization of halopyridines (M. Schlosser & Carla Bobbio, 2002).

Transition-Metal-Free Synthesis

The compound is significant in transition-metal-free synthesis methods. An efficient method for the synthesis of 2-aminopyridine derivatives through nucleophilic substitution and hydrolysis has been developed using materials like 5-bromo-2-fluoropyridin-4-amine hydrochloride (Yibiao Li et al., 2018).

Development of Herbicides

It also finds application in the development of novel herbicides. For instance, the cascade cyclization of fluoroalkyl alkynylimines with primary amines has been modified to allow the synthesis of 4-amino-5-fluoropicolinates, a potential structure of interest for herbicide development (Peter L. Johnson et al., 2015).

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-fluoropyridin-4-amine hydrochloride . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Safety and Hazards

特性

IUPAC Name |

5-bromo-2-fluoropyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2.ClH/c6-3-2-9-5(7)1-4(3)8;/h1-2H,(H2,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMWWTDKHDQHKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoropyridin-4-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)

![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2406132.png)

![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide](/img/structure/B2406143.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)

![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)